1,7-dimethyl-3-(2-morpholinoethyl)-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
4,7-dimethyl-6-(3-methylphenyl)-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O3/c1-15-5-4-6-17(13-15)28-16(2)14-27-18-19(23-21(27)28)24(3)22(30)26(20(18)29)8-7-25-9-11-31-12-10-25/h4-6,13-14H,7-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCPHHLVZJIXCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCOCC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,7-Dimethyl-3-(2-morpholinoethyl)-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound with potential pharmacological applications. This compound belongs to the imidazopurine class and has been studied for its biological activity, particularly in relation to neuropharmacology and enzyme inhibition. Its molecular formula is C22H26N6O3, and it exhibits a complex structure that contributes to its diverse biological effects.
- Molecular Formula : C22H26N6O3
- Molecular Weight : 422.49 g/mol
- Purity : Typically around 95%
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It has been shown to act as a phosphodiesterase (PDE) inhibitor, specifically targeting PDE4B and PDE10A. These enzymes play crucial roles in the regulation of intracellular signaling pathways, particularly those involving cyclic nucleotides like cAMP and cGMP.
Key Mechanisms:
- PDE Inhibition : By inhibiting PDE4B and PDE10A, the compound increases the levels of cyclic AMP (cAMP), which can enhance neurotransmitter release and improve mood-related behaviors.
- Serotonin Receptor Modulation : The compound has demonstrated affinity for serotonin receptors (5-HT1A and 5-HT7), indicating potential antidepressant and anxiolytic properties.
Biological Activity Studies
Recent studies have focused on the antidepressant and anxiolytic effects of this compound. For instance, in a forced swim test (FST) in mice, it exhibited significant antidepressant-like activity at doses of 2.5 mg/kg, outperforming traditional anxiolytics like diazepam .
Table 1: Summary of Biological Activities
Case Studies
- Antidepressant Efficacy : A study evaluated the effects of various derivatives of imidazo[2,1-f]purine compounds on serotonin receptor affinity and PDE inhibition. The results indicated that modifications to the morpholinoethyl side chain significantly enhanced the antidepressant-like effects in animal models .
- Neuropharmacological Assessment : In another investigation, researchers assessed the neuropharmacological profiles of related compounds. The findings suggested that compounds with similar structures could serve as lead candidates for developing new antidepressants due to their ability to modulate serotonin pathways effectively.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound shares a common imidazopurine-dione scaffold with derivatives such as AZ-853, AZ-861, and compound 3i (Table 1). Key structural differences include:
- Position 3 substituent: The morpholinoethyl group distinguishes it from piperazinylalkyl (AZ-853, AZ-861) or isobutyl (compound in ) substituents.
- Position 8 substituent : The m-tolyl group contrasts with fluorophenyl (AZ-853), trifluoromethylphenyl (AZ-861), or phenethyl () moieties.
- Methylation patterns : 1,7-Dimethylation differs from 1,3,7-trimethyl (compound 3i) or 1,6,7-trimethyl () configurations.
Table 1. Structural Comparison of Imidazopurine-Dione Derivatives
Pharmacological Activity
2.2.1 Receptor Affinity and Selectivity
- Target Compound: Limited direct data, but morpholinoethyl groups are associated with moderate 5-HT1A receptor affinity due to hydrogen-bonding interactions with the morpholine oxygen .
- AZ-853/AZ-861 : Exhibit high 5-HT1A receptor affinity (Ki = 0.6 nM and 0.2 nM, respectively), with AZ-861 showing stronger partial agonism due to its trifluoromethylphenyl group enhancing lipophilicity and receptor binding .
- Compound 3i : Demonstrates dual 5-HT1A/5-HT7 receptor activity (Ki = 1.2 nM for 5-HT1A) and anxiolytic effects at low doses (2.5 mg/kg) .
2.2.2 Efficacy in Preclinical Models
Antidepressant Activity :
- AZ-853 and AZ-861 reduce immobility time in the forced swim test (FST) by 40–50% at 2.5 mg/kg, with AZ-853 showing superior brain penetration .
- Compound 3i achieves similar efficacy but with additional anxiolytic effects .
- The target compound’s m-tolyl group may enhance metabolic stability but requires validation in behavioral assays.
- Side Effects: AZ-853 causes weight gain and α1-adrenolytic hypotension, whereas AZ-861 induces lipid metabolism disturbances . Morpholinoethyl-substituted derivatives (e.g., ) show fewer cardiovascular effects compared to piperazinyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
